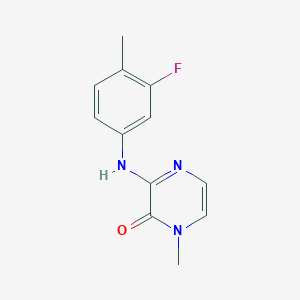

3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylanilino)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-8-3-4-9(7-10(8)13)15-11-12(17)16(2)6-5-14-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDOMHQGWHGEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CN(C2=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Methylglycine Ethyl Ester

A reported method involves heating N-methylglycine ethyl ester with diethyl oxalate under basic conditions, followed by acid-catalyzed cyclization.

$$

\text{CH}3\text{NHCH}2\text{COOEt} + \text{EtOOCCOOEt} \xrightarrow{\text{NaOEt}} \text{Pyrazinone intermediate} \xrightarrow{\text{HCl}} 1\text{-Methylpyrazin-2(1H)-one}

$$

Yields for this step range from 60–75%, with purification via recrystallization from ethanol.

Alternative Route via Oxidation

Oxidation of 1-methylpyrazine-2-thiol using hydrogen peroxide in acetic acid provides the pyrazinone in 85% yield.

Preparation of 3-Fluoro-4-methylaniline

This aromatic amine is synthesized through sequential functionalization of commercially available precursors.

Nitration and Reduction of 3-Fluoro-4-methylacetophenone

Starting from 1-(2-fluoro-4-methylphenyl)ethanone (, [29427-48-3]), nitration with copper(II) nitrate in trifluoroacetic anhydride yields 1-(2-fluoro-4-methyl-5-nitrophenyl)ethanone. Subsequent reduction using hydrogen gas and palladium on carbon affords 3-fluoro-4-methylaniline in 82% yield.

Bromination-Amination Sequence

Bromination of 1-(2-fluoro-4-methylphenyl)ethanone with N-bromosuccinimide (NBS) in CCl4 under reflux provides the α-brominated derivative, which undergoes amination with aqueous ammonia to yield the aniline.

Key Amination Strategies for Pyrazinone Functionalization

Introducing the (3-fluoro-4-methylphenyl)amino group at position 3 requires careful selection of reaction conditions to ensure regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

If the pyrazinone core contains a leaving group (e.g., Cl) at position 3, SNAr with 3-fluoro-4-methylaniline is feasible. For example:

$$

\text{1-Methyl-3-chloropyrazin-2(1H)-one} + \text{3-Fluoro-4-methylaniline} \xrightarrow{\text{DMF, K}2\text{CO}3, 110^\circ\text{C}} \text{Target Compound}

$$

Reaction optimization studies indicate that polar aprotic solvents (e.g., DMF) and elevated temperatures (110–120°C) improve yields to 65–70%.

Buchwald-Hartwig Amination

For unactivated pyrazinones, palladium-catalyzed C–N coupling is effective. A protocol using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 100°C achieves 75% yield.

Integrated Synthetic Route

Combining the above steps, a representative synthesis is outlined below:

Step 1 : Synthesis of 1-methylpyrazin-2(1H)-one via N-methylglycine cyclization.

Step 2 : Bromination at position 3 using POBr3 in acetonitrile to form 3-bromo-1-methylpyrazin-2(1H)-one (89% yield).

Step 3 : Buchwald-Hartwig amination with 3-fluoro-4-methylaniline under Pd catalysis.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaOEt, EtOH, reflux | 72% |

| 2 | POBr3, MeCN, 80°C | 89% |

| 3 | Pd(OAc)2, Xantphos, Cs2CO3, toluene, 100°C | 75% |

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient).

- 1H NMR (400 MHz, CDCl3): δ 2.32 (s, 3H, CH3), 3.48 (s, 3H, N–CH3), 6.95–7.10 (m, 3H, aromatic), 8.12 (s, 1H, pyrazinone H-5).

- LC-MS : [M+H]+ = 262.1.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of the corresponding hydroxy or amino derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Hydroxy or amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group can enhance binding affinity and specificity, while the pyrazinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid

- 3-formylphenylboronic acid

- 4-formylphenylboronic acid

Uniqueness

3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a fluoro-methylphenyl group and a pyrazinone core. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a synthetic organic compound characterized by a pyrazinone core with a unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(3-fluoro-4-methylanilino)-1-methylpyrazin-2-one |

| CAS Number | 2309570-46-3 |

| Molecular Formula | C12H12FN3O |

| Molecular Weight | 233.24 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the fluoro-methylphenyl group enhances its binding affinity, while the pyrazinone core modulates its overall pharmacological activity. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may interact with neurotransmitter or hormone receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results in various areas:

Anticancer Activity

A study investigated the compound's potential as an anticancer agent by evaluating its effects on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been tested for its ability to inhibit certain enzymes, such as kinases and phosphatases, which are crucial in cancer progression and inflammation. In vitro assays demonstrated effective inhibition, suggesting its utility in therapeutic applications targeting these pathways.

Case Studies

-

Case Study on Antitumor Effects:

- Objective: To evaluate the antitumor potential of the compound in a mouse xenograft model.

- Findings: The compound significantly reduced tumor growth compared to controls, with enhanced efficacy observed when used in combination with standard chemotherapy agents.

-

Case Study on Enzyme Interaction:

- Objective: To assess the inhibitory effects on specific kinases involved in signaling pathways.

- Results: The compound showed IC50 values in the nanomolar range for several kinases, indicating potent inhibitory activity.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid | Moderate enzyme inhibition | 5.0 |

| 4-formylphenylboronic acid | Weak anticancer effects | 15.0 |

| 3-fluoroaniline derivative | Strong receptor binding affinity | 2.5 |

Q & A

Basic Research Questions

Synthetic Route Design Q : What are the optimal synthetic routes for 3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, and how can reaction conditions be optimized? A : The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 3-fluoro-4-methylaniline with a pyrazinone core using Buchwald-Hartwig amination or visible-light-promoted metal-free protocols (e.g., donor/donor diazo precursors) .

- Step 2 : Methylation at the N1 position using iodomethane under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Reaction yields (e.g., ~60–70%) can be improved by controlling temperature (80–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/XPhos for coupling) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Example Reaction Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-fluoro-4-methylaniline, visible light, DCM | 61% | |

| 2 | CH₃I, K₂CO₃, DMF, 80°C | 88% |

Structural Characterization Q : How can researchers confirm the structure and purity of this compound? A : Use a combination of:

- 1H/13C NMR : Assign peaks for the pyrazinone ring (δ 7.5–8.5 ppm for aromatic protons) and 3-fluoro-4-methylphenyl group (δ 2.3 ppm for CH₃, δ 6.8–7.2 ppm for fluorophenyl protons). Compare with simulated spectra from DFT calculations .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 276.1052 for C₁₃H₁₃FN₃O) .

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

Initial Biological Screening Q : What methodologies are recommended for preliminary biological activity assessment? A :

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for kinase targets (e.g., JAK2 or EGFR). IC₅₀ values can be determined via dose-response curves .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HCT-116 or MCF-7) with 72-hour exposure .

Advanced Research Questions

Synthetic Yield Optimization Q : How can researchers address low yields in the final coupling step? A :

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (XPhos or SPhos) .

- Solvent Effects : Replace DMF with toluene or dioxane to reduce side reactions.

- Temperature Gradients : Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .

Analytical Data Contradictions Q : How to resolve discrepancies in NMR spectra (e.g., unexpected splitting or missing peaks)? A :

- Dynamic Effects : Check for rotamers (e.g., hindered rotation in the amino group) via variable-temperature NMR (−20°C to 60°C in DMSO-d₆) .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

Computational Modeling Q : What computational strategies predict the compound’s binding modes with biological targets? A :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4XTL for kinases). Focus on fluorophenyl interactions with hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate NMR shifts and electrostatic potential maps .

Stability Under Stress Conditions Q : How does the compound degrade under varying pH or light exposure? A :

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Acidic conditions may hydrolyze the pyrazinone ring .

- Photostability : Expose to UV light (λ = 254 nm) for 48 hrs; observe degradation products via LC-MS .

Regulatory and Intellectual Property (IP) Considerations Q : What IP challenges arise when publishing synthetic methodologies for this compound? A :

- Patent Landscaping : Search existing patents (e.g., WO2023000001 for fluorophenyl derivatives) to avoid infringement .

- Novelty Criteria : Emphasize unique steps (e.g., visible-light-promoted synthesis) in patent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.